molecular formula C13H20N2 B13327574 3-(2-Cyclohexylethyl)pyridin-4-amine

3-(2-Cyclohexylethyl)pyridin-4-amine

Cat. No.: B13327574
M. Wt: 204.31 g/mol
InChI Key: WCFHMGXINWMDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Cyclohexylethyl)pyridin-4-amine ( 1340228-83-2) is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is supplied for laboratory research use only. Compounds featuring a cyclohexyl moiety attached to an aminopyridine core, such as this one, are of significant interest in medicinal chemistry for the development of novel small-molecule inhibitors . Research indicates that structural analogs containing the cyclohexyl group have been explored as key components in inhibitors targeting enzymes like Wip1 phosphatase, which is a potential target in oncology . Furthermore, the cyclohexyl group is a common feature in scaffolds developed for inhibiting other targets, such as PI3K-C2α, highlighting its utility in probing kinase function and intracellular signaling pathways . The aminopyridine structure serves as a versatile building block for further synthetic elaboration, enabling structure-activity relationship (SAR) studies . According to supplier information, this product requires cold-chain transportation . Please refer to the safety data sheet for detailed handling instructions. The provided hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-(2-cyclohexylethyl)pyridin-4-amine

InChI

InChI=1S/C13H20N2/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11/h8-11H,1-7H2,(H2,14,15)

InChI Key

WCFHMGXINWMDOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=C(C=CN=C2)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 2 Cyclohexylethyl Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 3-(2-Cyclohexylethyl)pyridin-4-amine is rendered electron-rich by the strong electron-donating resonance effect of the 4-amino group and the mild inductive effect of the 3-alkyl substituent. This electronic enrichment significantly influences its susceptibility to electrophilic and nucleophilic attacks compared to unsubstituted pyridine.

The reactivity of pyridine towards electrophilic aromatic substitution (EAS) is generally low due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nih.govuoanbar.edu.iq These reactions, when they do occur, typically require harsh conditions and favor substitution at the 3-position. nih.gov However, in this compound, the potent activating effect of the 4-amino group overrides the inherent deactivation of the ring, making it more susceptible to electrophilic attack. The combined directing effects of the 4-amino group (ortho-, para-directing) and the 3-alkyl group (ortho-, para-directing) would channel incoming electrophiles primarily to the C2, C5, and C6 positions.

Conversely, unsubstituted pyridine is more reactive towards nucleophilic aromatic substitution (NAS), especially at the 2- and 4-positions, where the nitrogen atom can effectively stabilize the negative charge of the intermediate. uoanbar.edu.iqyoutube.com The electron-donating substituents in this compound would generally disfavor NAS unless a suitable leaving group is present at an activated position.

Achieving regioselective functionalization of the pyridine ring, particularly at positions meta to the nitrogen (C3 and C5), is a significant synthetic challenge due to the ring's inherent electronic properties. snnu.edu.cn Since the C3 position is already occupied in this compound, strategies would focus on the C5 position.

Modern synthetic methods have been developed to overcome these challenges:

Transition-Metal Catalysis : Iridium-catalyzed C-H borylation and silylation have shown high regioselectivity for the meta-position, influenced by steric factors. researchgate.net Similarly, palladium-catalyzed arylation using specialized ligands can also direct functionalization to the distal meta-position. nih.gov

Temporary Dearomatization : This strategy involves converting the pyridine into a more electron-rich dearomatized intermediate, such as a dienamine. snnu.edu.cn These intermediates are most nucleophilic at the β-nitrogen position (corresponding to C3/C5), allowing for reaction with electrophiles, followed by rearomatization to yield the meta-substituted pyridine. snnu.edu.cnresearchgate.net

Zincke Imine Intermediates : A sequence involving ring-opening to an acyclic Zincke imine, followed by regioselective halogenation and subsequent ring-closure, provides a reliable route to 3-halogenated pyridines. thieme-connect.com This approach could potentially be adapted for functionalization at the C5 position.

The reaction of 4-aminopyridine (B3432731) (4-AP), a close structural analog, with halogens and interhalogens is versatile and highly dependent on the specific halogenating agent. acs.org These reactions provide a strong model for the expected reactivity of this compound.

With iodine monochloride (ICl) and iodine monobromide (IBr), 4-AP forms both charge-transfer complexes and ionic species where an iodonium (B1229267) ion (I+) is bridged between two pyridine nitrogen atoms. acs.orgresearchgate.netjyu.fiacs.org The reaction with bromine (Br₂) is notably different, leading to an initial protonation of the pyridine ring, followed by a complex bromination and dimerization process to yield novel pyridyl-pyridinium cations. acs.orgresearchgate.netacs.org Reaction with iodine (I₂) also affords multiple components, including a congeneric cation with a polyiodide anion. researchgate.netjyu.fi These reactions highlight that attack can occur at the ring nitrogen and at the activated carbon positions (C3, C5) of the pyridine ring.

Table 1: Products from the Reaction of 4-Aminopyridine (4-AP) with Halogens and Interhalogens acs.orgresearchgate.netjyu.fiacs.org
ReagentMolar Ratio (4-AP:Reagent)Observed ProductsReaction Characteristics
ICl1:1Charge-transfer complex ([4-NH₂-C₅H₄N-ICl]) and Ionic species ([(4-NH₂-C₅H₄N)₂-μ-I]⁺[Cl]⁻)Formation of both charge-transfer and ionic products.
IBr1:1Ionic species ([(4-NH₂-C₅H₄N)₂-μ-I]⁺[IBr₂]⁻)Predominantly forms the ionic compound.
Br₂1:1Protonated 4-AP ([4-NH₂-C₅H₄N-H]⁺[Br]⁻) and Polybrominated pyridyl-pyridinium cationsInitial protonation followed by a unique bromination-dimerization process.
I₂1:1 and 1:2Multiple components, including ionic species with polyiodide anions (e.g., [I₇]⁻)Complex reaction leading to various iodine-containing species.

Reactivity of the 4-Amino Group

The 4-amino group profoundly influences the basicity of the molecule. The conjugate acid of 4-aminopyridine has a pKa of 9.17, making it a significantly stronger base than 2-aminopyridine (B139424) (pKa = 6.86) or aniline (B41778) (pKa = 4.6). quora.com This enhanced basicity is attributed to the site of protonation, which occurs at the ring nitrogen, not the exocyclic amino group. quora.com The resulting pyridinium (B92312) cation is effectively stabilized by resonance, with the positive charge being delocalized onto the exocyclic nitrogen. stackexchange.com The electron-donating 3-cyclohexylethyl group in the target molecule is expected to slightly increase the basicity further.

The ring nitrogen of 4-aminopyridine derivatives is also highly nucleophilic. This property is famously exploited in 4-(Dimethylamino)pyridine (DMAP), which serves as a hypernucleophilic catalyst in a wide range of organic reactions. nih.gov The nucleophilicity of the ring nitrogen in this compound is therefore expected to be substantial.

The derivatization of the 4-amino group is a key transformation. Studies on the acetylation of aminopyridines with acetic anhydride (B1165640) show that the mechanism for the 4-amino isomer is distinct from that of the 2- and 3-amino isomers. publish.csiro.au For 4-aminopyridine, the reaction proceeds via nucleophilic catalysis, where the highly nucleophilic ring nitrogen first attacks the acylating agent. publish.csiro.au This forms a highly reactive N-acylpyridinium intermediate, which then rapidly transfers the acyl group to the exocyclic amino nitrogen to form the final N-acetylated product. publish.csiro.au The presence of a substituent at the 2-position can sterically hinder this pathway, forcing direct acylation on the amino group. publish.csiro.au Given the substitution at C3 in this compound, the nucleophilic catalysis pathway is expected to be operative.

Other derivatization reactions also target the amino group. For instance, aminopyridines react with electrophilic tropylium (B1234903) salts to afford N-tropylated products. researchgate.net Direct alkylation on the amino group of 4-halopyridines can be challenging but can be achieved through protocols such as reductive amination. nih.gov

Table 2: Derivatization Reactions Involving the 4-Amino Group of Pyridine
Reaction TypeReagent ExampleKey Mechanistic FeatureProduct Type
AcylationAcetic AnhydrideNucleophilic catalysis via an N-acylpyridinium intermediate for 4-aminopyridines. publish.csiro.auN-Acyl-4-aminopyridine
Reductive AminationAldehydes/Ketones + Reducing AgentFormation of an imine followed by reduction; can be facilitated by Lewis acids. nih.govN-Alkyl-4-aminopyridine
Electrophilic AlkylationTropylium saltsDirect attack of the exocyclic amino group on the electrophile. researchgate.netN-Tropyl-4-aminopyridine

Reactivity of the Cyclohexylethyl Side Chain

Aliphatic Functionalization and Modification Strategies

The functionalization of the cyclohexylethyl side chain can be approached through several synthetic methodologies, primarily focusing on C-H activation, oxidation, and halogenation. Given the unactivated nature of the aliphatic C-H bonds, these transformations often require specific reagents and conditions.

C-H Activation and Functionalization:

Direct C-H functionalization is a powerful tool for modifying aliphatic chains. researchgate.net For the cyclohexylethyl group, this can be envisioned at various positions, with selectivity often being a significant challenge. Transition-metal catalysis is a common approach to achieve site-selective C-H activation. nih.gov For instance, palladium, rhodium, or iridium catalysts could potentially be employed to introduce new functional groups. The directing effect of the pyridin-4-amine moiety might influence the regioselectivity of such reactions.

Another strategy involves radical-mediated C-H functionalization. The generation of a radical on the cyclohexylethyl chain would allow for subsequent reactions such as halogenation, oxidation, or the introduction of other functional groups. The benzylic-like position adjacent to the pyridine ring is not present in this molecule, which means that the reactivity of the C-H bonds on the ethyl linker and the cyclohexyl ring will be more comparable to those in simple alkanes. pearson.com

Oxidation:

Oxidation of the cyclohexylethyl side chain can lead to the introduction of oxygen-containing functional groups. Strong oxidizing agents can potentially lead to the cleavage of the C-C bonds or the formation of a mixture of products. However, more controlled oxidation could yield valuable intermediates. For example, selective oxidation could introduce a hydroxyl group, leading to the formation of an alcohol, or a carbonyl group, yielding a ketone. The use of reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives can be effective for the selective oxidation of C-H bonds in cyclic amines. chim.it

Potential Functionalization Reactions:

Reaction TypePotential ReagentsExpected OutcomeKey Considerations
C-H Activation/ArylationPd(OAc)₂, PPh₃, Ar-BrIntroduction of an aryl group on the cyclohexyl or ethyl moiety.Regioselectivity can be challenging. Directing group effects may play a role.
Oxidation (Hydroxylation)m-CPBA, DioxiranesFormation of an alcohol at a tertiary or secondary carbon.Control of over-oxidation to ketones or carboxylic acids.
Radical HalogenationN-Bromosuccinimide (NBS), light/heatIntroduction of a bromine atom, likely at a tertiary C-H position on the cyclohexyl ring.Potential for multiple halogenations and lack of selectivity.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Both computational and experimental techniques are vital in elucidating these reaction pathways.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the structures of transition states and intermediates, as well as the energetics of different reaction pathways. rsc.org

Density Functional Theory (DFT) Studies:

DFT calculations are a cornerstone of modern mechanistic studies in organic chemistry. rsc.org For transformations of this compound, DFT could be used to:

Model Reaction Profiles: By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This helps in identifying the rate-determining step and predicting the feasibility of a reaction. rsc.org

Investigate Regioselectivity: In C-H activation reactions, DFT can be used to compare the activation energies for the cleavage of different C-H bonds on the cyclohexylethyl side chain, thus predicting the most likely site of functionalization.

Elucidate the Role of Catalysts: For metal-catalyzed reactions, computational models can shed light on the catalytic cycle, including ligand effects, the nature of the active catalytic species, and the mechanism of substrate activation. acs.org

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the dynamic aspects of a reaction, such as the role of the solvent and the conformational flexibility of the cyclohexylethyl group, which might influence its reactivity.

Example of a Computational Approach:

Computational MethodApplication to this compoundInformation Gained
DFT (e.g., B3LYP, M06-2X)Modeling the transition state for a Pd-catalyzed C-H activation.Activation energy barriers, geometry of the transition state, and predicted regioselectivity. researchgate.net
Ab initio methods (e.g., MP2, CCSD(T))High-accuracy single-point energy calculations on DFT-optimized geometries.Refined energetic data for critical points on the potential energy surface.
MD SimulationsSimulating the behavior of the molecule in a solvent box during a reaction.Understanding solvent effects and conformational preferences that may impact reactivity.

Experimental Techniques for Reaction Mechanism Elucidation

Experimental studies are essential to validate the hypotheses generated from computational models and to provide tangible evidence for a proposed reaction mechanism. acs.org

Kinetic Studies:

By monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, a rate law can be determined. This provides crucial information about the species involved in the rate-determining step. For instance, a first-order dependence on the catalyst concentration would suggest its involvement in this key step.

Isotope Labeling Studies:

The use of isotopically labeled substrates, such as those containing deuterium (B1214612) in place of hydrogen at specific positions on the cyclohexylethyl chain, can provide strong evidence for C-H bond cleavage in the rate-determining step. A significant kinetic isotope effect (KIE) would be observed if this is the case.

Spectroscopic Identification of Intermediates:

Techniques like in situ NMR or IR spectroscopy can be used to monitor the reaction mixture over time, potentially allowing for the direct observation and characterization of transient intermediates. For reactions involving paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy can be invaluable.

Trapping Experiments:

The addition of a trapping agent to the reaction mixture can intercept a proposed intermediate, leading to the formation of a stable, characterizable product. This provides indirect but compelling evidence for the existence of that intermediate.

Common Experimental Techniques for Mechanistic Elucidation:

TechniquePurposeExample Application
Kinetic Monitoring (e.g., HPLC, GC, NMR)To determine the reaction order and rate constants.Measuring the disappearance of the starting material over time under different conditions.
Deuterium LabelingTo probe for a kinetic isotope effect.Synthesizing 3-(2-cyclohexyl-d11-ethyl)pyridin-4-amine and comparing its reaction rate to the unlabeled compound.
In situ Spectroscopy (NMR, IR)To identify reaction intermediates.Observing the formation and decay of a catalyst-substrate complex by low-temperature NMR.
Radical TrappingTo detect the presence of radical intermediates.Adding a radical scavenger like TEMPO to see if the reaction is inhibited or if a TEMPO-adduct is formed.

Advanced Spectroscopic Characterization and Elucidation of 3 2 Cyclohexylethyl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional techniques provide unambiguous evidence for the atom-to-atom connectivity.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 3-(2-cyclohexylethyl)pyridin-4-amine would display distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the protons of the ethyl linker, the cyclohexyl ring, and the amine group.

Pyridine Ring Protons: The pyridine ring is expected to show three signals in the aromatic region (typically δ 6.5-8.5 ppm). The H-2 and H-6 protons are anticipated to appear most downfield due to the electron-withdrawing effect of the ring nitrogen. The H-2 proton, being adjacent to the nitrogen and ortho to the alkyl substituent, would likely be a singlet or a narrow doublet around δ 8.0-8.2 ppm. The H-6 proton, also adjacent to the nitrogen, would appear as a doublet around δ 8.0-8.2 ppm, coupled to H-5. The H-5 proton would be the most upfield of the aromatic signals, appearing as a doublet around δ 6.6-6.8 ppm, coupled to H-6.

Amine Protons (-NH₂): The two protons of the amino group at the C-4 position would typically appear as a broad singlet. Its chemical shift is variable (often δ 4.0-6.0 ppm) and depends on solvent and concentration.

Ethyl Linker Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl linker would produce two distinct signals. The methylene group attached to the pyridine ring (-Py-CH₂ -) is expected to be a triplet around δ 2.6-2.8 ppm. The second methylene group (-CH₂ -Cy) would likely appear as a multiplet further upfield, around δ 1.6-1.8 ppm.

Cyclohexyl Protons: The protons on the cyclohexyl ring would produce a series of complex, overlapping multiplets in the upfield region (δ 0.9-1.8 ppm).

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would show nine distinct signals, corresponding to each unique carbon environment in the molecule.

Pyridine Ring Carbons: The five carbons of the pyridine ring would have characteristic shifts. C-4, bearing the electron-donating amino group, would be significantly shielded. C-2 and C-6, adjacent to the electronegative nitrogen, would be deshielded and appear downfield.

Ethyl and Cyclohexyl Carbons: The aliphatic carbons of the ethyl linker and the cyclohexyl ring would appear in the upfield region of the spectrum (typically δ 10-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
H-2~8.1~150.0Proton is a singlet; Carbon is deshielded by adjacent Nitrogen.
C-3-~130.0Substituted carbon.
C-4-~155.0Carbon attached to NH₂, deshielded.
H-5~6.7~108.0Proton is a doublet (J ≈ 5 Hz); Carbon is shielded by NH₂ group.
H-6~8.1~148.0Proton is a doublet (J ≈ 5 Hz); Carbon is deshielded by adjacent Nitrogen.
-NH₂4.0-6.0 (broad)-Shift is solvent and concentration dependent.
-CH₂- (alpha to Py)~2.7~35.0Methylene group adjacent to the aromatic ring.
-CH₂- (beta to Py)~1.7~33.0Methylene group adjacent to the cyclohexyl ring.
Cyclohexyl-CH~1.7~37.0Methine proton on the cyclohexyl ring.
Cyclohexyl-CH₂0.9-1.8~26.0, ~33.0Multiple overlapping signals for the cyclohexyl methylene protons.

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would be critical for:

Confirming the coupling between H-5 and H-6 on the pyridine ring.

Establishing the connectivity of the ethyl linker by showing a cross-peak between the two methylene groups (-CH₂ -CH₂ -).

Tracing the proton network within the cyclohexyl ring.

Confirming the attachment of the ethyl group to the cyclohexyl ring via a cross-peak between the β-methylene protons and the cyclohexyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal at ~6.7 ppm (H-5) would show a cross-peak to the carbon signal at ~108.0 ppm (C-5). acs.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is arguably the most powerful tool for piecing together the molecular fragments. emerypharma.com Key correlations would include:

A correlation from the H-2 and/or H-5 protons to the substituted C-3, confirming the position of the alkyl chain.

Correlations from the α-methylene protons of the ethyl linker to pyridine carbons C-2, C-3, and C-4, providing definitive proof of the attachment point.

Correlations from the β-methylene protons to the cyclohexyl carbons, linking the ethyl chain to the cycloalkane.

Since this compound is achiral, stereochemistry is not a factor in its NMR analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The IR and Raman spectra of the title compound would be dominated by the characteristic vibrations of the aminopyridine and cyclohexylethyl moieties.

N-H Vibrations: The primary amine group (-NH₂) gives rise to several distinct bands. Two bands are expected in the 3500-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. researchgate.net An N-H scissoring (bending) mode is typically observed around 1650-1600 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the ethyl and cyclohexyl groups will produce strong bands just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching vibrations (C=C and C=N) that appear in the 1600-1400 cm⁻¹ region. researchgate.net These bands are often strong and sharp. Ring breathing modes, which are often prominent in Raman spectra, are also expected. nih.gov

C-N Vibrations: The aromatic carbon-nitrogen (C-N) stretching vibration is expected in the 1350-1250 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3500-3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H stretch (aromatic)Pyridine Ring
2950-2850C-H stretch (aliphatic)Cyclohexylethyl Group
1650-1600N-H bend (scissoring)Primary Amine (-NH₂)
1610-1580C=C / C=N ring stretchPyridine Ring
1500-1400C=C / C=N ring stretchPyridine Ring
1470-1440CH₂ bend (scissoring)Cyclohexylethyl Group
1350-1250C-N stretch (aromatic amine)Aryl-NH₂

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI) mass spectrometry would likely be employed to study the fragmentation pattern of the molecule. The fragmentation of the molecular ion would provide valuable information about the compound's structure. For this compound, characteristic fragmentation pathways could be predicted. For instance, cleavage of the bond between the cyclohexyl group and the ethyl chain would be expected. Another likely fragmentation would be the loss of the ethylcyclohexyl side chain from the pyridine ring. The resulting fragmentation pattern would be a unique fingerprint of the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

Analysis Type Predicted Value
Molecular Formula C₁₃H₂₀N₂
Exact Mass 204.1626 g/mol
Molecular Weight 204.31 g/mol

Note: The data in this table is predicted and not based on experimental results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would first need to be grown. This can be a challenging step, often requiring the screening of various solvents and crystallization conditions.

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This analysis would provide precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen. As no crystallographic data for this compound has been published, a detailed structural analysis with specific crystallographic parameters cannot be provided.

Table 2: Required Parameters for X-ray Crystallographic Analysis

Parameter Description
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell.
Z The number of molecules in the unit cell.

Note: This table outlines the types of data that would be obtained from an X-ray crystallographic study.

Computational and Theoretical Chemistry Investigations of 3 2 Cyclohexylethyl Pyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the properties of molecules based on the principles of quantum mechanics. These calculations provide deep insights into molecular structure, reactivity, and various physicochemical properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.inresearchgate.net For 3-(2-Cyclohexylethyl)pyridin-4-amine, a DFT study would involve optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (i.e., the lowest energy conformation).

This analysis would yield key energetic data and electronic properties, such as:

Total Energy: The total energy of the optimized structure, indicating its stability.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the pyridine (B92270) ring and the amine group would be expected to be electron-rich regions.

Thermodynamic Properties: Quantities like enthalpy, Gibbs free energy, and entropy could be calculated to understand the molecule's stability and reactivity under different conditions. niscpr.res.in

DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed for such calculations on pyridine derivatives. niscpr.res.in

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgprinceton.edu

An FMO analysis of this compound would calculate the energies and visualize the spatial distribution of these orbitals:

HOMO: Represents the ability of the molecule to donate electrons. The energy of the HOMO is related to the ionization potential. For this molecule, the HOMO is likely to be localized on the electron-rich aminopyridine ring.

LUMO: Represents the ability of the molecule to accept electrons. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high reactivity, while a large gap indicates high stability. researchgate.net

This analysis helps predict how the molecule will interact with other chemical species and its potential for electronic excitation. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled and unfilled orbitals within a molecule. nih.gov This provides a detailed picture of bonding, lone pairs, and intermolecular and intramolecular interactions.

For this compound, NBO analysis would quantify:

Hyperconjugative Interactions: It would reveal stabilizing interactions, such as the delocalization of electron density from the lone pair of the amine nitrogen into anti-bonding orbitals of the pyridine ring.

Intramolecular Hydrogen Bonding: The analysis could identify and quantify the strength of any potential hydrogen bonds within the molecule, for example, between the amine hydrogen and the pyridine nitrogen, depending on the conformation.

Intermolecular Interaction Energies: When studying a dimer or cluster of molecules, NBO can be used to calculate the stabilization energy associated with specific intermolecular hydrogen bonds (e.g., N-H···N interactions between two molecules). nih.gov

Prediction of Basicity and Acidity (pKa) in Gas Phase and Solution

The basicity and acidity of a molecule are described by its pKa value(s). Computational methods can predict these values, which are critical for understanding a compound's behavior in different pH environments. The primary basic center in this compound is the pyridine nitrogen, followed by the exocyclic amine group.

Computational pKa prediction can be performed using several approaches:

Isodesmic Reactions: This method involves calculating the change in Gibbs free energy for a reaction where the number and type of bonds are conserved. The pKa of the target molecule is computed relative to a reference compound with a known experimental pKa. peerj.com

Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the SMD solvation model are used in conjunction with quantum chemical calculations (like DFT) to simulate the effect of a solvent (e.g., water) on the molecule's acidity and basicity. blogspot.comresearchgate.net

Machine Learning Models: Advanced models trained on large datasets of experimental pKa values can also provide accurate predictions based on the molecular structure. nih.gov

These calculations would provide theoretical pKa values for the protonation of the pyridine and amine nitrogens.

Conformational Analysis and Tautomeric Equilibria

Conformational Analysis: The cyclohexylethyl side chain introduces significant flexibility. A conformational analysis would systematically explore the different possible spatial arrangements (conformers) of this chain relative to the pyridine ring. This is typically done by rotating the single bonds and calculating the potential energy of each resulting structure. The goal is to identify the lowest-energy (most stable) conformers and the energy barriers between them.

Tautomeric Equilibria: 4-aminopyridine (B3432731) derivatives can exist in different tautomeric forms, primarily the amine and imine forms. A computational study would calculate the relative energies and Gibbs free energies of the possible tautomers of this compound. DFT calculations have been used to show that for related pyridin-2-yl derivatives of β-diketones, various tautomers (enolimine, enaminone) can exist in equilibrium. nih.gov For 4-aminopyridine itself, the amine tautomer is overwhelmingly more stable than the imine tautomer, and a similar result would be expected for this derivative.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides detailed information on the dynamic behavior of a molecule and its interactions with its environment, typically a solvent like water.

For this compound, an MD simulation could be used to:

Explore Conformational Landscape: While quantum calculations find static low-energy conformers, MD simulations show how the molecule dynamically transitions between these conformations at a given temperature.

Analyze Solvation Structure: An MD simulation in a box of water molecules would reveal how water organizes around the solute molecule. It would provide information on the number and lifetime of hydrogen bonds between the molecule's amine and pyridine groups and the surrounding water.

Study Interactions with Other Molecules: MD simulations are essential for studying how a molecule like this might bind to a biological target (e.g., a protein) or form aggregates with other molecules. nih.govresearchgate.net

Conformational Flexibility of the Cyclohexylethyl Side Chain

The conformational landscape of this compound is largely defined by the flexibility of its cyclohexylethyl side chain. This flexibility arises from two main sources: the puckering of the cyclohexane (B81311) ring and the rotational freedom of the ethyl linker.

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. However, it can undergo a "ring flip," transitioning through higher-energy intermediates like the twist-boat and boat conformations. The presence of the ethylpyridine substituent at the C1 position means that the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is sterically favored for bulky substituents, as it minimizes unfavorable 1,3-diaxial interactions. Computational studies on similarly substituted piperidines and cyclohexanes have shown that the energy difference between these conformers can be significant. nih.gov

Understanding Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the nature of the solvent. asianpubs.org Solvents can affect the molecule's conformational equilibrium, electronic structure, and intermolecular interactions through various mechanisms, including dielectric effects and specific solute-solvent interactions like hydrogen bonding.

Studies on aminopyridine derivatives have shown that their solubility and spectral properties are highly dependent on the solvent's polarity and hydrogen-bonding capability. researchgate.netacs.orgresearchgate.net For this compound, polar protic solvents (e.g., ethanol, water) can act as both hydrogen bond donors and acceptors. They are expected to form strong hydrogen bonds with the nitrogen atoms of the pyridine ring and the 4-amino group. This solvation can stabilize the molecule and may influence the pKa of the amino group and the pyridine nitrogen. mdpi.com

In contrast, polar aprotic solvents (e.g., N,N-dimethylformamide, acetonitrile) can act as hydrogen bond acceptors but not donors. asianpubs.org Non-polar solvents like cyclohexane or carbon tetrachloride would primarily interact with the non-polar cyclohexyl and ethyl portions of the molecule through weaker van der Waals forces. acs.org The solubility of the compound is expected to follow this trend, being higher in polar solvents that can effectively solvate the aminopyridine head group. acs.org Theoretical models, such as the Conductor-like Screening Model (COSMO), are often employed to computationally simulate these solvent effects and predict how the molecular properties change in different dielectric environments. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors

Derivation and Interpretation of Computational Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies rely on numerical representations of molecular structures, known as molecular descriptors, to build predictive models of biological activity. neovarsity.org These descriptors codify the physicochemical, electronic, and steric properties of a molecule and can be calculated using various computational methods. protoqsar.com For this compound, a wide array of descriptors can be derived to characterize its structure.

These descriptors are broadly categorized as follows:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula and connectivity. They include molecular weight, atom counts, and bond counts. protoqsar.com

Topological (2D) Descriptors: These describe the atomic connectivity and branching of the molecule, such as the Wiener index and Randić's connectivity index. nih.gov

Geometrical (3D) Descriptors: These require a 3D representation of the molecule and describe its size and shape, including molecular volume and surface area.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods (like Density Functional Theory) and provide detailed information about the electronic properties of the molecule. ucsb.eduucsb.edu Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. ucsb.edunih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. protoqsar.com

Descriptor TypeExample DescriptorsInterpretation
ConstitutionalMolecular Weight (MW)Overall size of the molecule.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to membrane permeability.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Measures lipophilicity, affecting absorption and distribution.
Quantum-ChemicalHOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; relates to electron-donating ability. ucsb.edu
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. ucsb.edu
Dipole MomentMeasures the overall polarity of the molecule. nih.gov

Applicability of QSAR Models for Pyridine Derivatives

QSAR modeling is a well-established and highly applicable methodology for studying pyridine derivatives across a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition. nih.govtandfonline.comrsc.orgnih.gov The applicability of QSAR stems from the fact that it allows researchers to establish a statistically significant relationship between the structural features (encoded by molecular descriptors) of a series of related compounds and their measured biological responses. neovarsity.org

For a class of compounds like pyridine derivatives, where a common scaffold is systematically modified with different substituents, QSAR models can effectively identify the key structural properties that govern activity. For instance, a QSAR model might reveal that higher biological activity is correlated with a lower LUMO energy and a higher dipole moment, suggesting that electrostatic and electron-accepting capabilities are important for the mechanism of action. nih.govresearchgate.net

The general workflow for building a QSAR model for pyridine derivatives involves:

Data Set Curation: Assembling a set of pyridine analogues with experimentally determined biological activity data. neovarsity.org

Descriptor Calculation: Computing a variety of molecular descriptors for each compound in the set. neovarsity.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation linking the most relevant descriptors to the biological activity. neovarsity.org

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external test sets to ensure its reliability. neovarsity.org

Successful QSAR models for aminopyridine and other pyridine-based compounds have been developed, demonstrating their utility in predicting the activity of new, untested compounds and guiding the rational design of more potent molecules. nih.govrsc.org

Molecular Electrostatic Potential Maps for Reactivity Insights

Molecular Electrostatic Potential (MEP) maps are powerful computational tools for visualizing the three-dimensional charge distribution of a molecule and predicting its chemical reactivity. deeporigin.comnumberanalytics.com An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. deeporigin.comresearchgate.net

For this compound, the MEP map would provide crucial insights into its reactivity and intermolecular interaction sites:

Negative Potential (Red/Yellow): The most electron-rich regions are expected to be located around the nitrogen atom of the pyridine ring and the nitrogen atom of the 4-amino group due to their lone pairs of electrons. researchgate.netnih.gov These sites are the primary locations for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Electron-deficient regions would be found around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring. These areas are favorable for interactions with nucleophiles and for acting as hydrogen bond donors. researchgate.net

Neutral Potential (Green): The cyclohexyl and ethyl hydrocarbon portions of the molecule would exhibit a largely neutral potential, characteristic of non-polar regions that interact via van der Waals forces.

By analyzing the MEP map, one can predict how the molecule will orient itself when approaching a receptor binding site or another molecule, as electrostatic complementarity is a key driver of molecular recognition. deeporigin.comnih.gov

Theoretical Studies on Non-Covalent Interactions (e.g., n→π interactions)*

Non-covalent interactions play a critical role in molecular structure, crystal packing, and biological recognition. For this compound, several types of non-covalent interactions are theoretically relevant, with n→π* interactions being of particular interest.

An n→π* interaction involves the donation of electron density from a non-bonding orbital (a lone pair, 'n') of a heteroatom into an unoccupied antibonding π* orbital of a nearby aromatic system. acs.orgnih.gov In the context of this compound, this could potentially occur intramolecularly, where the lone pair on the exocyclic amino nitrogen ('n') interacts with the π-system of the pyridine ring ('π*').

Theoretical studies on substituted pyridines have shown that the strength of such interactions can be modulated by the electronic nature of substituents on both the donor and acceptor groups. acs.orgnih.gov Electron-donating groups on the atom providing the lone pair enhance the interaction, while electron-withdrawing groups on the π-system also increase its strength by lowering the energy of the π* orbital. acs.org These interactions, while weak, are directional and can influence molecular conformation and the geometry of intermolecular complexes. rsc.org

Besides n→π* interactions, the molecule can also participate in other significant non-covalent interactions:

π-π Stacking: The pyridine ring can stack with other aromatic rings, a common interaction in both crystal engineering and biological systems. These interactions are driven by a combination of electrostatic and dispersion forces. chemrxiv.org

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, and the pyridine nitrogen is a strong hydrogen bond acceptor, allowing the molecule to form robust networks with itself or other molecules.

C-H···π Interactions: The hydrogen atoms of the cyclohexyl and ethyl groups can interact with the face of the pyridine ring or other nearby aromatic systems.

Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize these weak interactions, providing quantitative data on their strength and nature. acs.orgnih.gov

Structure Activity Relationship Sar Studies: Mechanistic and Design Principles

Influence of the 4-Amino Substituent on Pyridine (B92270) Core Properties

The 4-amino group is a key determinant of the electronic and conformational properties of the pyridine core, significantly influencing its basicity, reactivity, and interaction with molecular partners.

The introduction of an amino group at the 4-position of the pyridine ring has a profound effect on the electron distribution within the aromatic system. The amino group acts as a strong electron-donating group through resonance, which increases the electron density on the pyridine ring nitrogen. This enhanced electron density makes the lone pair of the ring nitrogen more available for protonation, thereby increasing the basicity of the molecule. derpharmachemica.comresearchgate.net

Quantum chemical studies on aminopyridines have provided quantitative insights into these electronic effects. For instance, the calculated bond lengths in 4-aminopyridine (B3432731) show a shorter exocyclic C4-NH2 bond compared to the C3-NH2 bond in 3-aminopyridine, suggesting a greater degree of resonance interaction in the 4-substituted isomer. ijret.org This increased resonance contributes to the higher basicity of 4-aminopyridine.

The pKa of a molecule is a direct measure of its basicity. The pKa of pyridine is approximately 5.2, while the pKa of 4-aminopyridine is significantly higher, around 9.17. researchgate.net This substantial increase in basicity is a direct consequence of the electron-donating nature of the 4-amino group. In the context of 3-(2-Cyclohexylethyl)pyridin-4-amine, this elevated basicity of the pyridine nitrogen is a critical feature that can govern its interaction with biological targets, particularly through the formation of salt bridges or hydrogen bonds.

The increased electron density on the pyridine ring also influences its reactivity. While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene (B151609), the presence of a strong electron-donating group like the 4-amino group can activate the ring towards such reactions. Conversely, this increased electron density can affect the molecule's interaction with metabolic enzymes, such as the cytochrome P450 family. researchgate.net

CompoundpKaReference
Pyridine~5.2 researchgate.net
4-Aminopyridine~9.17 researchgate.net
3-Aminopyridine~6.0General Literature

The rotation around the C4-N bond of the amino group is generally considered to be rapid. However, steric clash with the adjacent cyclohexylethyl group could potentially lead to a preferred orientation of the amino group's hydrogen atoms. This preferred conformation might be one that minimizes van der Waals repulsion between the amino hydrogens and the atoms of the side chain.

Furthermore, the amino group can participate in intramolecular hydrogen bonding, although in the case of a 3,4-disubstituted pyridine, this is less likely to directly involve the 3-substituent unless the side chain can fold back towards the amino group. The primary role of the amino group in determining conformational preference is more likely to be through its electronic influence on the ring and its steric interactions with neighboring groups.

Role of the 3-(2-Cyclohexylethyl) Moiety

The cyclohexylethyl moiety is predominantly nonpolar and therefore contributes significantly to the hydrophobic character of the molecule. niscpr.res.innih.gov This hydrophobicity is a key factor in how the molecule interacts with biological systems, such as crossing cell membranes or binding to the hydrophobic pockets of protein targets. The cyclohexyl group, in particular, provides a large, non-polar surface area that can engage in favorable van der Waals and hydrophobic interactions with complementary surfaces on a receptor. niscpr.res.innih.gov

The presence of this bulky group at the 3-position also has steric implications for the pyridine ring. It can influence the approach of other molecules and can affect the planarity of the pyridine ring system, although the aromaticity of the pyridine ring provides a strong driving force to maintain planarity.

From a conformational standpoint, the cyclohexyl ring itself is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org In a substituted cyclohexane (B81311), substituents can occupy either axial or equatorial positions. For a bulky substituent like the one connecting to the ethylpyridine, the equatorial position is strongly favored to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions).

MoietyPrimary ContributionPotential Interactions
CyclohexylHydrophobicity, Steric BulkVan der Waals, Hydrophobic
EthylFlexibility, SpacerHydrophobic
4-AminoBasicity, H-bond donorIonic, Hydrogen bonding
PyridineAromatic Core, H-bond acceptorπ-π stacking, Hydrogen bonding

The ethyl linker between the pyridine ring and the cyclohexyl group introduces a degree of conformational flexibility. researchgate.net Rotation is possible around the C-C single bonds of this ethyl group. The energy barrier for rotation around such bonds is typically low, allowing the cyclohexyl group to adopt various spatial orientations relative to the pyridine ring. nih.gov

Positional Isomerism and General Substituent Effects in Pyridine Derivatives

The specific placement of substituents on the pyridine ring is critical in determining the molecule's properties. In this compound, the 3,4-disubstitution pattern is a key feature.

The electronic effects of substituents are highly dependent on their position. An amino group at the 4-position, as discussed, strongly increases the basicity of the pyridine nitrogen through resonance. An amino group at the 3-position also increases basicity, but to a lesser extent, as the resonance effect is not as direct in delocalizing the lone pair onto the ring nitrogen. mdpi.com An amino group at the 2-position can also increase basicity, but steric hindrance can play a more significant role.

The reactivity of the pyridine ring is also governed by the position of substituents. Electrophilic aromatic substitution on pyridine itself typically occurs at the 3-position. The presence of an activating group like the 4-amino group can alter this preference, directing incoming electrophiles to the positions ortho and para to the amino group (i.e., the 3- and 5-positions).

In the case of this compound, the presence of the bulky alkyl group at the 3-position will sterically hinder reactions at this site and potentially at the adjacent 2- and 4-positions. The combination of the electronic directing effects of the 4-amino group and the steric hindrance of the 3-cyclohexylethyl group will ultimately determine the regioselectivity of any chemical transformations.

The relative positioning of the functional groups is also crucial for biological activity. A specific spatial arrangement of the hydrophobic cyclohexylethyl group and the hydrogen-bonding/basic 4-amino group is likely required for optimal interaction with a biological target. Moving the cyclohexylethyl group to the 2, 5, or 6-position would significantly alter the three-dimensional shape of the molecule and its surface properties, likely leading to a different biological activity profile.

Rational Design Principles for Pyridinamine Derivatives

The rational design of pyridinamine derivatives is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy by modifying the molecular structure. This process relies on a deep understanding of the interactions between the compound and its biological target. Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing principles that guide the synthesis of new molecules with improved potency and selectivity. nih.gov By systematically altering the substituents and scaffold of pyridinamine compounds, researchers can decipher the chemical features essential for their biological function.

Leveraging Computational Molecular Descriptors for Structural Optimization

Computational chemistry offers powerful tools for predicting the biological activity of novel compounds, thereby accelerating the drug design process. Quantitative Structure-Activity Relationship (QSAR) is a key computational method that establishes a mathematical correlation between the chemical structure of a molecule and its biological activity. semanticscholar.org Specifically, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide three-dimensional insights into how a molecule's properties influence its function. semanticscholar.orgnih.gov

These models calculate molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—for a series of compounds. nih.govresearchgate.net These descriptors typically fall into categories such as:

Steric Descriptors: Related to the size and shape of the molecule.

Electrostatic Descriptors: Pertaining to the distribution of charge within the molecule.

Hydrophobic Descriptors: Quantifying the molecule's affinity for nonpolar environments.

By analyzing these descriptors in relation to the measured biological activity of the compounds, a predictive model can be built. For instance, a CoMFA model might reveal that bulky substituents in one region of the molecule decrease activity (a sterically unfavorable region), while a positive electrostatic potential in another area is beneficial. nih.gov The contour maps generated by these analyses visually guide chemists in identifying which positions on the pyridinamine scaffold are ripe for modification and what types of chemical groups should be introduced to enhance activity. nih.govnih.gov

QSAR ModelKey Molecular Fields/Descriptors UsedApplication in Pyridine Derivative OptimizationReference
CoMFA (Comparative Molecular Field Analysis)Steric and Electrostatic FieldsUsed to model the structure-activity relationships of imidazo-pyridine derivatives, identifying regions where steric bulk and specific electrostatic properties enhance or detract from biological activity. nih.govnih.gov
CoMSIA (Comparative Molecular Similarity Index Analysis)Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor FieldsProvides a more detailed analysis than CoMFA by including additional fields, which can offer more specific guidance for designing novel pyridin-2-one inhibitors. semanticscholar.org
Electronic Structure CalculationsMolecular Electrostatic Potential (MEP), Reduced Density Gradient (RDG)Characterizes the electronic behavior of derivatives and provides insights into charge distributions and weak intermolecular interactions, aiding in the design of potent inhibitors. nih.govresearchgate.net

Understanding Favorable Structural Characteristics for Specific Chemical Interactions

Beyond computational models, SAR studies have elucidated several key structural features that consistently enhance the activity of pyridinamine derivatives. The nature and position of substituents on the pyridine ring are critical determinants of a compound's ability to interact with its target. nih.gov

One of the most fundamental interactions is hydrogen bonding. The nitrogen atom in the pyridine ring and the amino group in pyridinamine can act as hydrogen bond acceptors and donors, respectively. nih.gov The introduction of additional functional groups capable of forming hydrogen bonds, such as hydroxyl (-OH) and carbonyl (-C=O) groups, often leads to enhanced biological activity by strengthening the binding affinity to a target protein. nih.govnih.gov

Hydrophobic interactions also play a crucial role. The cyclohexylethyl group of this compound, for example, is a bulky, nonpolar moiety that can fit into hydrophobic pockets within a receptor's active site. SAR studies on related compounds have shown that the presence of such groups can be highly beneficial. For instance, in one study on pyridin-2-one derivatives, introducing a large substituent like a p-cyclohexylbenzene group was found to be conducive to higher activity. mdpi.com Similarly, fusing a gem-dimethylcycloalkyl moiety to the pyridine ring was identified as a key element for increasing enzyme affinity in a series of phosphodiesterase inhibitors. nih.gov

The electronic properties of substituents are also important. Electron-withdrawing groups can modulate the pKa of the pyridinamine, affecting its ionization state at physiological pH and its ability to participate in electrostatic interactions. Conversely, electron-donating groups can enhance the hydrogen bonding capability of the amino group. Studies have found that the presence of methoxy (B1213986) (-OMe) and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. nih.govnih.gov However, the effect is often position-dependent, and bulky groups or halogen atoms can sometimes lead to lower activity. nih.govnih.gov

Structural Feature/SubstituentPromoted Chemical InteractionObserved Effect on Biological ActivityReference
-NH2, -OH, -C=O groupsHydrogen BondingEnhanced antiproliferative activity. nih.govnih.gov
Aromatic Moieties & Aliphatic Linkersπ-π Interactions, Hydrophobic InteractionsEnables interaction with catalytic and peripheral active sites in enzymes like cholinesterases. researchgate.net
Bulky Hydrophobic Groups (e.g., cyclohexyl, biphenyl)Hydrophobic Interactions, van der Waals ForcesIncreased activity when fitting into specific hydrophobic pockets of the target. mdpi.com
Fused Cycloalkyl MoietiesConformational Rigidity, Hydrophobic InteractionsKey element for higher enzyme affinity in certain scaffolds. nih.gov
Halogen AtomsSteric Hindrance, Altered ElectrostaticsGenerally associated with lower antiproliferative activity in some series. nih.govnih.gov

Future Research Directions and Advanced Applications

Development of Novel and Sustainable Synthetic Methodologies for Pyridinamines

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. researchgate.net The future of pyridinamine synthesis, including for molecules like 3-(2-Cyclohexylethyl)pyridin-4-amine, lies in the adoption of green and sustainable chemistry principles. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly reduce reaction times from hours to minutes and improve product yields. nih.gov For pyridinamines, this could mean more efficient cyclization and substitution reactions.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, minimizing waste and simplifying workup procedures. researchgate.net Designing novel MCRs for substituted pyridinamines would be a significant step towards sustainability.

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents, such as ionic liquids or even solvent-free conditions, is a major goal. researchgate.net Research into recyclable catalysts for pyridine ring formation or functionalization is a critical area of investigation.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters, making them ideal for optimizing the synthesis of pyridinamines and reducing environmental impact.

A comparison of these emerging sustainable methods with conventional approaches highlights the significant advantages in terms of efficiency and environmental friendliness.

MethodologyKey AdvantagesChallengesRelevance to Pyridinamine Synthesis
Microwave-Assisted SynthesisRapid reaction times, higher yields, cleaner reactions. nih.govScalability can be an issue for industrial production.Accelerating key C-N and C-C bond-forming steps.
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. researchgate.netDiscovery of new, versatile MCRs can be complex.Direct assembly of highly substituted pyridinamine cores.
Green CatalysisReduced toxicity, potential for recyclability, high selectivity.Catalyst deactivation and cost can be prohibitive.Enabling novel, milder reaction pathways.
Solvent-Free/Ionic LiquidsElimination of volatile organic compounds (VOCs), easier product isolation. researchgate.netHigh viscosity of ionic liquids, potential for product contamination.Minimizing the environmental footprint of the synthesis.

Advanced Mechanistic Insights into Complex Organic Reactions

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. For pyridinamines, this involves elucidating the pathways of both their synthesis and their subsequent reactions. For instance, the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) is a highly desirable transformation. nih.gov Mechanistic investigations have revealed that this regioselectivity can be controlled by the electronic properties of external pyridine reagents, which stabilize key intermediates. nih.gov

Furthermore, the reactivity of the 4-aminopyridine (B3432731) core itself is of significant interest. Studies on its reactions with halogens have shown a versatile behavior, leading to either charge-transfer complexes or ionic species depending on the specific halogen used. acs.org For example, the reaction with ICl produces both a charge-transfer complex and an ionic species, whereas the reaction with Br2 results in protonation followed by a unique bromination-dimerization process. acs.org Understanding these intricate pathways allows chemists to predict and control the outcomes of complex transformations.

Future research should focus on:

In-situ Spectroscopic Studies: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time and identify transient intermediates.

Kinetic Isotope Effect Studies: Probing the rate-determining steps of reactions to gain insight into transition state structures.

Computational Modeling: Using quantum chemical calculations to map out reaction energy profiles and visualize transition states, complementing experimental findings.

Integration of Computational and Experimental Approaches in Chemical Design and Synthesis

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules like this compound before they are ever synthesized in the lab. researchgate.net

DFT studies can be used to:

Predict Basicity and Reactivity: The proton affinity of substituted pyridines can be accurately computed, providing insights into their basicity and guiding the design of superbases or catalysts. researchgate.net

Elucidate Reaction Mechanisms: As mentioned, computational modeling can map the entire reaction coordinate for complex organic transformations, identifying transition states and intermediates that are difficult to observe experimentally.

Design Molecules with Specific Properties: Computational screening can be used to design pyridinamine derivatives with optimized electronic, optical, or binding properties for applications in materials science or drug discovery. nih.gov For example, extensive computational analyses have been used to select pyridine variants of potential glioblastoma drugs with improved blood-brain barrier penetration and lower cardiotoxicity. biorxiv.org

This integrated approach accelerates the discovery process by prioritizing the most promising candidate molecules for synthesis and testing, thereby saving significant time and resources. biorxiv.org

Exploration of Pyridinamine Derivatives in Advanced Materials Chemistry (e.g., ligands, catalysts)

The unique electronic properties of the pyridine ring, stemming from the nitrogen heteroatom, make it an excellent ligand for coordinating with metal ions. numberanalytics.com This has led to extensive applications in catalysis and materials science. Pyridinamine derivatives, including the 4-aminopyridine scaffold, are particularly valuable in this context.

Future research in this area could involve:

Homogeneous Catalysis: 4-Substituted pyridine ligands have been used to generate an array of palladium(II) complexes that are effective precatalysts for important cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The electronic nature of the substituent at the 4-position can be tuned to modulate the catalytic activity. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of pyridinamines to act as linkers can be exploited to construct porous materials with applications in gas storage, separation, and catalysis.

Organic Electronics: Pyridine-based polymers have been investigated for their potential in electronic devices. researchgate.net The incorporation of pyridinamine units could be used to tune the electronic properties of these materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For example, pyridine-based benzoquinone derivatives have been explored as organic cathode materials for sodium-ion batteries, where the pyridine unit enhances the operating voltage. rsc.org

The versatility of the pyridinamine scaffold allows for the design of a wide range of functional materials.

Application AreaRole of Pyridinamine DerivativePotential AdvantageExample Research Finding
Homogeneous CatalysisLigand for transition metals (e.g., Pd, Fe). acs.orgresearchgate.netTunable electronic and steric properties to control catalyst activity and selectivity.[Pd(4-substituted pyridine)2Cl2] complexes show efficiency in Suzuki and Heck coupling reactions. acs.org
Coordination Polymers/MOFsOrganic linker or strut.Introduction of basic sites, potential for post-synthetic modification.Pyridine insertion in covalent organic frameworks (COFs) can increase free volume for hydrogen storage. researchgate.net
Organic ElectronicsComponent of a conjugated polymer or small molecule semiconductor.Modulation of HOMO/LUMO energy levels, improved charge transport.Pyridine-based polymers show potential as p- and n-type doping materials for electronic devices. researchgate.net
Energy StorageActive material in organic batteries.High reversible capacity and enhanced operating voltage.Pyridine-based benzoquinone derivatives serve as stable, high-voltage organic cathodes. rsc.org

Bioisosteric Replacement and Prodrug Design Strategies with Pyridine Scaffolds

In medicinal chemistry, the pyridine ring is frequently used as a bioisostere for a benzene (B151609) ring. mdpi.com This substitution can lead to significant improvements in a compound's pharmacological profile, including enhanced potency, better solubility, and improved metabolic stability, due to the pyridine nitrogen's ability to act as a hydrogen bond acceptor. mdpi.com The 4-aminopyridine moiety itself is a known pharmacophore, most notably in the drug dalfampridine (B372708) (4-aminopyridine), which is used to improve walking in patients with multiple sclerosis by blocking potassium channels. wikipedia.orgpensoft.net

Bioisosteric Replacement: Future drug design efforts involving scaffolds similar to this compound will likely leverage the concept of bioisosterism. For example, replacing a substituted phenyl group in a known drug with a pyridinamine core could be a viable strategy to optimize its properties. However, it is important to note that this replacement is not always successful; in one study, replacing a chloro- or nitrobenzene (B124822) ring with a pyridine ring in a class of NMDA receptor antagonists led to a significant drop in affinity, indicating that the specific electronic and steric context is crucial. nih.gov

Prodrug Design: Another critical area of research is the development of prodrugs to overcome pharmacokinetic challenges such as poor absorption or rapid metabolism. nih.gov For amine-containing drugs, including pyridinamines, a common strategy is to temporarily mask the amine group to increase lipophilicity and enhance membrane penetration. nih.gov For instance, a 2-pyridinone aminal has been successfully used as a prodrug to improve the oral absorption of HIV integrase inhibitors. nih.gov Similar strategies could be applied to complex pyridinamines to improve their drug-like properties. The design of prodrugs that are selectively activated at the target site, for example under the hypoxic conditions of a tumor, is a particularly promising advanced strategy. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(2-cyclohexylethyl)pyridin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyridine derivatives typically involves multi-step reactions, such as nucleophilic substitution, cross-coupling, or reductive amination. For this compound, a plausible route involves introducing the cyclohexylethyl group via alkylation of a pyridine precursor. Key parameters include:

  • Temperature control : Higher temperatures (80–120°C) may accelerate alkylation but risk side reactions like over-alkylation .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures >95% purity, verified by HPLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and cyclohexylethyl group (δ 1.0–2.5 ppm for aliphatic protons) .
  • X-ray crystallography : Use SHELXL for structure refinement. For example, hydrogen-bonding patterns in pyridin-4-amine derivatives reveal planar geometry, critical for target interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 233.18 for C₁₃H₂₀N₂) .

Q. How can researchers design initial biological assays to evaluate its therapeutic potential?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine-containing inhibitors) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ via fluorescence polarization (e.g., kinase activity assays) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., varying IC₅₀ across studies) be systematically addressed?

Methodological Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) .
  • Stability testing : Monitor compound degradation via LC-MS over 24–72 hours in assay buffers .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., pyridin-4-amine derivatives) to identify trends .

Q. What computational approaches are recommended to predict binding modes and optimize potency?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets) .
  • 3D-QSAR : Generate CoMFA or CoMSIA models to correlate substituent effects (e.g., cyclohexyl hydrophobicity) with activity .
  • MD simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. How can researchers resolve discrepancies between computational predictions and experimental data?

Methodological Answer:

  • Free energy calculations : Apply MM/GBSA to refine binding affinity predictions and identify false positives .
  • Crystallographic validation : Co-crystallize the compound with its target (e.g., a kinase) to verify docking poses .
  • SAR expansion : Synthesize analogs with modified cyclohexyl or pyridine groups to test predicted activity trends .

Q. What strategies enhance selectivity to minimize off-target effects in vivo?

Methodological Answer:

  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors in the pyridine ring) using MOE .
  • Selectivity profiling : Screen against panels of related targets (e.g., kinase family members) via high-throughput assays .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve tissue specificity and reduce systemic toxicity .

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